![molecular formula C24H25N5O4S B2513657 N-(2H-1,3-benzodioxol-5-yl)-2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1116036-79-3](/img/structure/B2513657.png)
N-(2H-1,3-benzodioxol-5-yl)-2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide
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描述
N-(2H-1,3-benzodioxol-5-yl)-2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C24H25N5O4S and its molecular weight is 479.56. The purity is usually 95%.
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生物活性
N-(2H-1,3-benzodioxol-5-yl)-2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features several key functional groups:
- Benzodioxole moiety : Known for its interaction with biological targets.
- Pyrimidine ring : Often involved in nucleic acid interactions.
- Piperazine group : Commonly associated with neuroactive properties.
The molecular formula is C26H30N4O3S, and it has a molecular weight of 478.61 g/mol.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The sulfanyl group can form covalent bonds with thiol groups in proteins, modulating their function.
- Receptor Interaction : The benzodioxole and piperazine rings may interact with neurotransmitter receptors, potentially influencing neuronal signaling pathways.
In Vitro Studies
In vitro assays have demonstrated the compound's ability to inhibit specific enzymes and receptors. Key findings include:
- PLA2G15 Inhibition : Similar compounds have shown inhibition of lysosomal phospholipase A2 (PLA2G15), which is implicated in phospholipidosis, a pathological condition characterized by lipid accumulation in lysosomes .
Compound | Target | IC50 (µM) | Reference |
---|---|---|---|
N-(2H-1,3-benzodioxol-5-yl)-2-acetamide | PLA2G15 | 0.18 | |
Other Cationic Amphiphilic Drugs | PLA2G15 | < 1 |
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective effects of similar benzodioxole derivatives in models of neurodegenerative diseases. The compounds demonstrated significant protective effects against oxidative stress-induced neuronal death.
- Anticancer Activity : Research on related compounds indicated potential anticancer properties through the induction of apoptosis in cancer cell lines. The mechanism was linked to the modulation of signaling pathways involved in cell survival.
常见问题
Q. Basic: What are the key steps and challenges in synthesizing this compound?
Methodological Answer:
The synthesis typically involves three stages:
Core formation : Construct the pyrimidin-2-yl sulfanyl scaffold via nucleophilic substitution between 4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-thiol and a halogenated acetamide intermediate.
Amide coupling : React the intermediate with 2H-1,3-benzodioxol-5-amine using carbodiimide-based coupling agents (e.g., EDC/HCl) in anhydrous DMF .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical to isolate the product from by-products like unreacted amines or disulfide dimers.
Key Challenges :
- Avoiding oxidation of the sulfanyl group during synthesis (use inert atmosphere, e.g., N₂).
- Optimizing reaction time and temperature to prevent decomposition of the benzodioxole moiety .
Q. Basic: How is structural characterization performed for this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 6.8–7.2 ppm (benzodioxole aromatic protons), δ 3.6–4.1 ppm (piperazine N-CH₂), and δ 2.8–3.2 ppm (sulfanyl-CH₂) confirm connectivity .
- ¹³C NMR : Signals near δ 170 ppm (amide carbonyl) and δ 100–150 ppm (aromatic carbons) validate the backbone .
- Mass Spectrometry (HRMS) : Exact mass matching within 3 ppm error ensures molecular formula accuracy .
- X-ray Crystallography : For unambiguous confirmation, SHELX software is used to refine crystal structures (e.g., C–S bond length: ~1.8 Å) .
Q. Advanced: How can researchers resolve contradictory bioactivity data across studies?
Methodological Answer:
Contradictions often arise from:
- Impurity profiles : Use HPLC-MS to quantify by-products (e.g., residual solvents or oxidized sulfanyl derivatives) that may interfere with assays .
- Assay conditions : Standardize cell lines (e.g., HEK-293 vs. CHO) and incubation times. For example, discrepancies in IC₅₀ values for kinase inhibition may stem from ATP concentration variations .
- Statistical validation : Apply multivariate analysis (ANOVA with post-hoc tests) to isolate compound-specific effects from batch variability .
Q. Advanced: What strategies improve the compound’s metabolic stability for in vivo studies?
Methodological Answer:
- Structural modifications :
- Replace the methoxyphenyl group with fluorinated analogs to reduce CYP450-mediated oxidation .
- Introduce steric hindrance near the sulfanyl group (e.g., methyl substitution) to slow glutathione conjugation .
- Formulation : Use PEGylated liposomes to enhance plasma half-life. Validate stability via LC-MS/MS pharmacokinetic profiling in rodent models .
Q. Basic: What are common in vitro assays to evaluate its pharmacological potential?
Methodological Answer:
- Enzyme inhibition : Screen against kinases (e.g., PI3Kγ) using fluorescence polarization assays (IC₅₀ determination) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7) with EC₅₀ values compared to controls like doxorubicin .
- Receptor binding : Radioligand displacement assays (e.g., 5-HT₂A receptors) to assess affinity (Kᵢ < 100 nM suggests therapeutic potential) .
Q. Advanced: How can computational methods guide SAR studies?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Predict binding poses to targets like dopamine D₂ receptors. Focus on hydrogen bonds between the acetamide carbonyl and Lys³⁸⁰ .
- QSAR modeling : Use descriptors like logP and polar surface area to correlate structural features (e.g., piperazine substitution) with permeability .
- MD simulations (GROMACS) : Simulate ligand-receptor complexes for >100 ns to assess stability of key interactions (e.g., sulfanyl group solvation) .
Q. Advanced: What analytical methods detect degradation products under stress conditions?
Methodological Answer:
- Forced degradation studies :
- Acidic/alkaline hydrolysis : Use 0.1M HCl/NaOH at 60°C for 24h; monitor via UPLC for hydrolyzed benzodioxole or cleaved sulfanyl groups .
- Photolysis : Expose to UV light (254 nm) for 48h; LC-HRMS identifies photo-oxidation products (e.g., sulfoxide derivatives) .
- Stability-indicating methods : Develop a validated HPLC method (ICH guidelines) with resolution >2.0 between parent compound and degradants .
Q. Basic: How is the compound’s solubility optimized for biological assays?
Methodological Answer:
- Co-solvents : Use DMSO (≤1% v/v) for stock solutions; dilute in PBS containing 0.1% Tween-80 to prevent aggregation .
- pH adjustment : For ionizable groups (e.g., piperazine), prepare buffers at pH 6.5–7.4 to enhance aqueous solubility .
- Cyclodextrin complexation : Test β-cyclodextrin (10% w/v) to solubilize the hydrophobic benzodioxole moiety .
Q. Advanced: What crystallographic techniques resolve polymorphism issues?
Methodological Answer:
- PXRD : Compare experimental patterns with simulated data (Mercury software) to identify polymorphic forms (e.g., differences in 2θ at 10–15°) .
- DSC/TGA : Detect thermal events (e.g., melting points varying by >5°C between polymorphs) .
- SHELXL refinement : Adjust occupancy and thermal parameters to model disordered regions (e.g., flexible piperazine ring) .
Q. Advanced: How do researchers validate target engagement in cellular models?
Methodological Answer:
- Cellular thermal shift assay (CETSA) : Heat-treat lysates (37–65°C) and quantify compound-bound vs. unbound targets via Western blot .
- BRET/FRET : Engineer cells with biosensors (e.g., cAMP BRET) to monitor real-time receptor activation/inhibition .
- CRISPR knockout : Validate specificity by comparing responses in wild-type vs. target gene-knockout cell lines .
属性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O4S/c1-31-19-5-3-2-4-18(19)28-10-12-29(13-11-28)22-8-9-25-24(27-22)34-15-23(30)26-17-6-7-20-21(14-17)33-16-32-20/h2-9,14H,10-13,15-16H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGKVAFZEUIOOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NC(=NC=C3)SCC(=O)NC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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